BCR/ABL 210 kD fusion protein (21-29)
Description
Properties
sequence |
KQSSKALQR |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
BCR/ABL 210 kD fusion protein (21-29) |
Origin of Product |
United States |
Scientific Research Applications
Diagnostic Applications
-
Molecular Diagnosis :
- The detection of BCR/ABL fusion transcripts is essential for diagnosing CML and Ph-positive leukemias. Reverse transcription-polymerase chain reaction (RT-PCR) is commonly used to identify specific transcripts such as b2a2 (e13a2) and b3a2 (e14a2), which encode the p210 protein .
- Studies have shown that RT-PCR is a sensitive method for detecting BCR/ABL fusion genes, providing rapid results that are critical for timely treatment initiation .
-
Prognostic Significance :
- The presence of the p210 fusion protein has been correlated with clinical outcomes in CML patients. Research indicates that patients expressing the b2a2 variant may respond better to tyrosine kinase inhibitors like imatinib compared to those with b3a2 .
- The quantification of BCR/ABL transcript levels can also serve as a prognostic marker, with higher levels often indicating a worse prognosis .
Therapeutic Applications
-
Targeted Therapy :
- Imatinib (Gleevec) is a first-line treatment for CML that specifically targets the tyrosine kinase activity of the BCR/ABL fusion protein. This targeted approach has revolutionized CML management, significantly improving survival rates .
- Resistance to imatinib can occur due to mutations in the BCR/ABL kinase domain. Monitoring these mutations is crucial for adapting treatment strategies, such as switching to second-generation inhibitors like dasatinib or nilotinib .
- Research on Resistance Mechanisms :
Case Studies
- Clinical Case Reports :
- A study involving 85 CML patients in Northeast Iran revealed that 62.35% had the b3a2 transcript, while 29.41% had b2a2. The findings highlighted significant differences in patient demographics and response to treatment based on transcript type .
- Another case study demonstrated that patients with high levels of p210 showed a tendency towards more aggressive disease phenotypes, underscoring the importance of regular monitoring of BCR/ABL levels during treatment .
Comparison with Similar Compounds
Comparative Analysis with Similar BCR/ABL Isoforms
Structural Differences
Functional and Clinical Differences
Tyrosine Kinase Activity
- p190: Exhibits 2–3× higher kinase activity than p210 due to truncation of regulatory regions, leading to aggressive ALL phenotypes .
- p210 : Moderate kinase activity but sustained activation of STAT, PI3K/AKT, and MAPK pathways, driving chronic-phase CML .
- p230 : Lowest kinase activity, correlating with indolent CNL .
Disease Specificity
- p210 : Strongly linked to CML (95% of cases) .
- p190 : Predominantly associated with ALL (90% of Ph+ ALL cases) .
- p230 : Rare, linked to CNL with mild neutrophilia .
Signaling Pathways
- p210 : Activates Rho-GTPases (via DH domain) to disrupt actin cytoskeleton, promoting cell migration and survival . Also drives myeloid proliferation via STAT5 .
- p190 : Preferentially activates Lyn and Src kinases, enhancing lymphoid proliferation .
- p230 : Lacks robust cytoskeletal disruption, leading to granulocytic differentiation without blast crisis .
Mutation Profiles and Implications
Dbl Domain Mutations in p210
Mutations in the DH domain (e.g., T2127C, C2449A) alter Rho-GEF activity, mimicking p190’s cytoskeletal effects and accelerating CML progression to blast crisis . Such mutations occur in 50–60% of CML patients with co-expressed p210/p190 transcripts .
Clinical Impact of Mutations
Key Research Findings
Signaling Heterogeneity ()
Preparation Methods
Generation of BCR/ABL Fusion Gene Constructs
Source Material and RNA Extraction : White blood cells (WBCs) from patients or cultured cell lines expressing the fusion gene are isolated through dextran sedimentation or red cell lysis, followed by RNA extraction using guanidinium thiocyanate/CsCl gradient methods to ensure high purity RNA.
Reverse Transcription and PCR Amplification : The extracted RNA is reverse transcribed into complementary DNA (cDNA) using Moloney Murine Leukemia Virus reverse transcriptase with random hexamers or oligo-dT primers. Specific primers targeting BCR and ABL gene regions amplify the fusion transcript by RT-PCR, enabling the selective amplification of the BCR/ABL fusion gene segments (e.g., e13a2, e14a2 junctions).
Identification of Breakpoints : Advanced sequencing techniques such as next-generation sequencing (NGS) and whole genome sequencing (WGS) are employed to identify exact fusion breakpoints, including novel variants (e.g., e14a3 junction skipping exon 2 of ABL), which are critical for designing precise cloning strategies.
Cloning and Expression of Recombinant BCR/ABL 210 kD Protein
Vector Construction : The full-length BCR/ABL fusion gene or its variants are cloned into expression vectors. A widely used system involves insertion into baculovirus donor vectors (e.g., pFastBac) with an N-terminal hexahistidine tag to facilitate purification.
Expression Systems : The recombinant fusion protein is expressed in insect cell lines such as Sf9 or Sf21 cells cultured in Grace’s media supplemented with fetal bovine serum (FBS). Baculovirus-mediated infection ensures high-level protein expression with post-translational modifications similar to mammalian systems.
Purification of BCR/ABL 210 kD Fusion Protein
Cell Lysis and Protein Extraction : Infected cells are harvested and lysed in buffers containing protease inhibitors (e.g., phenylmethylsulfonyl fluoride, aprotinin) to prevent degradation. The lysate is clarified by centrifugation to remove debris.
Affinity Chromatography : The hexahistidine-tagged fusion protein is purified using nickel-nitrilotriacetic acid (Ni-NTA) agarose columns. The lysate is loaded onto the column pre-equilibrated with lysis buffer, washed with buffers containing increasing concentrations of imidazole to remove nonspecifically bound proteins, and eluted with a gradient of imidazole (20–300 mM).
Tag Removal and Further Purification : The hexahistidine tag is cleaved by Tobacco Etch Virus (TEV) protease incubation overnight at 4°C. The cleaved protein is passed through a second Ni-NTA column to remove the protease and any uncleaved protein. The flow-through containing the tag-free BCR/ABL protein is dialyzed against buffer containing Tris-HCl, NaCl, EDTA, Brij35, and dithiothreitol to maintain protein stability.
Concentration and Storage : The purified protein is concentrated using ultrafiltration devices and stored under conditions preserving kinase activity for downstream assays.
Verification and Characterization
SDS-PAGE and Western Blotting : Purified protein fractions are analyzed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) to confirm size (~210 kD) and purity. Western blotting with specific antibodies against BCR-ABL or ABL domains confirms identity.
Kinase Activity Assays : The enzymatic activity of the fusion protein is assessed using in vitro kinase assays, which are essential to verify the functional integrity of the preparation.
Molecular Confirmation of Fusion : Southern blot hybridization and sequencing of PCR products confirm the presence and exact sequence of the fusion junction, ensuring the authenticity of the prepared protein.
Summary Table of Preparation Workflow
| Step | Description | Key Reagents/Tools | Outcome |
|---|---|---|---|
| 1. RNA Extraction | Isolation of total RNA from WBCs or cell lines | Guanidinium thiocyanate/CsCl gradient | High-quality RNA |
| 2. Reverse Transcription & PCR | cDNA synthesis and amplification of BCR-ABL fusion transcripts | Mo-MuLV RT, specific primers | Amplified fusion gene cDNA |
| 3. Cloning | Insertion of fusion gene into baculovirus vector with His-tag | pFastBac vector, restriction enzymes | Recombinant expression vector |
| 4. Protein Expression | Infection of Sf9 insect cells with recombinant baculovirus | Sf9 cells, Grace’s media, FBS | Expression of His-tagged BCR/ABL protein |
| 5. Cell Lysis & Extraction | Lysis of cells and preparation of soluble protein extract | Lysis buffer, protease inhibitors | Protein-containing lysate |
| 6. Affinity Purification | Ni-NTA chromatography to isolate His-tagged protein | Ni-NTA agarose, imidazole gradients | Purified fusion protein fractions |
| 7. Tag Cleavage & Dialysis | Removal of His-tag by TEV protease and buffer exchange | TEV protease, dialysis buffers | Tag-free, functional BCR/ABL protein |
| 8. Concentration & Storage | Concentration of protein and storage under stabilizing conditions | Ultrafiltration devices, storage buffer | Stable, concentrated protein preparation |
| 9. Verification & Characterization | SDS-PAGE, Western blot, kinase assays, sequencing | Antibodies, kinase substrates, sequencing kits | Confirmed identity and activity of protein |
Research Findings and Notes
The fusion protein preparation methods have evolved to include advanced molecular biology techniques such as NGS for breakpoint mapping, which allows detection of rare fusion variants undetectable by routine RT-PCR.
The use of baculovirus expression systems is preferred for producing full-length BCR/ABL proteins with proper folding and post-translational modifications, critical for functional studies.
The hexahistidine tag strategy simplifies purification but requires careful removal to avoid interference in functional assays.
The purified BCR/ABL 210 kD fusion protein retains tyrosine kinase activity, crucial for biochemical and drug screening studies.
Q & A
Q. What are the most common BCR/ABL p210 transcript variants, and how are they detected methodologically?
The predominant p210 variants are e13a2 (b2a2) and e14a2 (b3a2) , formed by fusion of BCR exons 13 or 14 with ABL exon 2 . Detection requires reverse transcription quantitative PCR (RT-qPCR) with primers targeting these breakpoints. For example:
- Primer design : Forward primers anneal to BCR exon 13 (e13a2) or 14 (e14a2), and reverse primers target ABL exon 2.
- Limitations : Standard RT-qPCR may miss atypical transcripts (e.g., e13a3, e14a3) due to primer mismatches . Reflex testing with nested PCR or Sanger sequencing is recommended for ambiguous cases .
Q. What experimental models are used to study the oncogenic role of p210 in chronic myeloid leukemia (CML)?
- Murine retroviral transduction : Bone marrow cells are infected with retroviruses encoding p210 and transplanted into irradiated mice, inducing a myeloproliferative syndrome mimicking CML .
- Cell line models : Ba/F3 cells transfected with p210 exhibit cytokine-independent proliferation, enabling studies of kinase activity and drug response .
Q. How does the tyrosine kinase activity of p210 contribute to leukemogenesis?
The p210 fusion protein retains the ABL tyrosine kinase domain , which becomes constitutively active due to disruption of regulatory SH3/SH2 domains in ABL . Key mechanisms include:
Q. What are the clinical distinctions between p210, p190, and p230 BCR/ABL fusion proteins?
- p210 (e13a2/e14a2) : Classic marker of chronic-phase CML .
- p190 (e1a2) : Associated with Ph+ acute lymphoblastic leukemia (ALL) and rare CML cases .
- p230 (e19a2) : Linked to chronic neutrophilic leukemia (CNL) with milder clinical progression .
Methodological note : Differentiate transcripts via multiplex RT-PCR or breakpoint-specific probes in FISH .
Advanced Research Questions
Q. How can researchers resolve discrepancies between FISH and RT-PCR in detecting BCR/ABL p210?
- FISH limitations : Low sensitivity (~5% false negatives in low-abundance transcripts) and inability to distinguish transcript subtypes .
- RT-PCR pitfalls : False negatives due to RNA degradation or rare breakpoints (e.g., e13a3) .
Solution : Use reflex testing with nested PCR or digital PCR (dPCR) for confirmation. Combine with Sanger sequencing to identify atypical variants .
Q. What challenges arise in detecting rare BCR/ABL variants (e.g., e13a3) during minimal residual disease (MRD) monitoring?
Q. What strategies are used to study drug resistance mechanisms in p210-positive cells?
- Kinase domain mutation screens : Use site-directed mutagenesis to introduce mutations (e.g., T315I) and assess imatinib resistance .
- Molecular docking studies : Analyze interactions between p210 and tyrosine kinase inhibitors (TKIs) like ponatinib. For example, T315I disrupts hydrogen bonding with imatinib but retains affinity for ponatinib .
- Functional assays : Measure phosphotyrosine levels via Western blot or phospho-flow cytometry to quantify kinase inhibition .
Q. How can novel BCR/ABL fusion transcripts be validated in research settings?
- Step 1 : Confirm transcript structure via Sanger sequencing or RNA-seq .
- Step 2 : Validate protein expression using Western blot with anti-ABL antibodies (p210 migrates at ~210 kDa).
- Step 3 : Assess oncogenicity via soft agar colony formation or mouse xenograft models .
Q. What methodologies improve standardization of BCR/ABL quantification across laboratories?
- International Scale (IS) : Report results as %BCR::ABL1/ABL1 on a log scale, calibrated to reference materials .
- Control materials : Use synthetic RNA or cell lines with defined BCR::ABL1 copy numbers (e.g., K562 cells) .
- Interlaboratory harmonization : Participate in quality assurance programs like the European Treatment and Outcome Study (EUTOS) .
Q. How do coiled-coil domains in BCR contribute to p210 oncogenicity?
The BCR coiled-coil motif enables dimerization of p210, facilitating trans-autophosphorylation and sustained kinase activation .
Experimental validation :
- Use co-immunoprecipitation (Co-IP) to demonstrate dimer formation.
- Introduce point mutations (e.g., L86P) to disrupt coiled-coil structure and measure kinase activity loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
